molecular formula C22H25N3O3 B10989317 N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10989317
M. Wt: 379.5 g/mol
InChI Key: RUCSRKCIVYWBKA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. For instance, a study demonstrated that related pyrazole compounds showed substantial anti-inflammatory effects in carrageenan-induced rat paw edema models. Compounds derived from the pyrazole scaffold have been compared to standard drugs like diclofenac sodium, showcasing promising results in reducing inflammation .

Antimicrobial Properties
N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has been investigated for its antimicrobial activity. A series of synthesized pyrazole derivatives were tested against various bacterial strains such as E. coli and Staphylococcus aureus, with some derivatives demonstrating potent activity comparable to established antibiotics .

Anticonvulsant and Antidepressant Effects
The compound's potential in neuropharmacology has been explored, particularly for anticonvulsant and antidepressant activities. In one study, synthesized pyrazole derivatives were assessed for their neuroprotective effects and anticonvulsant properties using established protocols, revealing significant efficacy compared to traditional treatments .

Agricultural Applications

Pesticidal Properties
Pyrazole compounds have been recognized for their role in agrochemicals. Research indicates that certain pyrazole derivatives can act as effective pesticides due to their ability to inhibit specific biological pathways in pests. This application is crucial for developing environmentally friendly pest control methods .

Material Science Applications

Polymeric Materials
The unique chemical structure of this compound allows it to be incorporated into polymeric materials. Its properties can enhance the mechanical strength and thermal stability of polymers, making it valuable in the production of advanced materials for industrial applications.

Case Studies

  • Anti-inflammatory Efficacy Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using the carrageenan-induced edema model. Compounds exhibited varying degrees of efficacy compared to diclofenac sodium, with some achieving over 75% inhibition of edema at specific dosages .
  • Antimicrobial Activity Evaluation : In a comparative study against common bacterial strains, several synthesized pyrazoles demonstrated notable antimicrobial properties. The presence of specific functional groups was found to enhance activity against E. coli and Staphylococcus aureus, indicating the importance of molecular structure in determining efficacy .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-2-propanamine
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(3,4-dimethoxybenzyl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide
InChI Key RUCSRKCIVYWBKA-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN(C(=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors, thereby influencing various signaling pathways. The precise molecular targets are still under investigation, but initial studies suggest potential interactions with:

  • Enzymatic pathways : The compound may inhibit or activate specific enzymes involved in metabolic processes.
  • Receptor binding : It may act as a ligand for certain receptors, influencing physiological responses.

Antimicrobial and Antiparasitic Properties

Recent studies have highlighted the antimicrobial and antiparasitic activities of pyrazole derivatives, including this compound. For instance, a study demonstrated that modifications in the pyrazole structure could enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The findings indicated varying degrees of activity against different microbial strains, which were assessed using standard antimicrobial susceptibility tests .

Antitumor Activity

Another significant area of research involves the antitumor properties of this compound. Preliminary evaluations have shown that it exhibits cytotoxic effects against various cancer cell lines. For example, one study reported that derivatives similar to this compound demonstrated significant inhibition of cell proliferation in lung and liver cancer models .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity.
    • Results indicated that certain modifications led to enhanced potency against specific bacterial strains (EC50 values ranging from 0.010 μM to 0.577 μM) .
  • Antitumor Evaluation :
    • In vitro studies showed that the compound exhibited promising cytotoxicity against lung cancer cell lines.
    • The mechanism was linked to the induction of apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameActivity TypeEC50 (μM)
N-(3,4-dimethoxybenzyl)-1-phenyl...Antimicrobial0.010 - 0.577
N-(pyridin-2-yl)amidesAntiparasitic0.025 - 0.177
3-bromoimidazo[1,2-a]pyridinesAntitumor0.064 - 0.115

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C22H25N3O3/c1-15(2)18-13-19(25(24-18)17-8-6-5-7-9-17)22(26)23-14-16-10-11-20(27-3)21(12-16)28-4/h5-13,15H,14H2,1-4H3,(H,23,26)

InChI Key

RUCSRKCIVYWBKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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